Symmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in a symmetrical configuration. Symmetric dimethylarginine (SDMA) is formed when S-adenosylmethionine protein N-methyltransferases transfer one methyl group from S-adenosylmethionine to each of the two guanidine nitrogen groups of a single arginine residue in a protein. SDMA is released when the protein is degraded. SDMA doesn't bind nitric oxide synthase (NOS) but may noncompetitivelty inhibit nitric oxide (NO) synthesis by reducing L-arginine availability; it also may play a role in the modulation of cardiovascular homeostasis and renal function.
Symmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Symmetric dimethylarginine (SDMA) is an endogenously produced inhibitor of nitric oxide synthase (EC-Number 1.14.13.39). However, elevated levels of SDMA occur in patients with vascular disease, especially suffering end-stage renal disease. (A3290).
SDMA
CAS No.: 30344-00-4
Cat. No.: VC0007348
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30344-00-4 |
---|---|
Molecular Formula | C8H18N4O2 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 |
Standard InChI Key | HVPFXCBJHIIJGS-LURJTMIESA-N |
Isomeric SMILES | CNC(=NC)NCCC[C@@H](C(=O)O)N |
SMILES | CNC(=NC)NCCCC(C(=O)O)N |
Canonical SMILES | CNC(=NC)NCCCC(C(=O)O)N |
Biochemical and Physiological Properties of SDMA
Biosynthesis and Excretion
Produced constitutively by all nucleated cells during protein turnover, SDMA is released into circulation following proteolysis . The kidneys account for >90% of its elimination via glomerular filtration, with minimal tubular reabsorption or secretion . Hepatic clearance contributes marginally in humans, though this pathway remains less characterized in companion animals .
Table 1: Comparative Excretion Pathways of SDMA and ADMA
Parameter | SDMA | ADMA |
---|---|---|
Primary Excretion Route | Renal (glomerular filtration) | Renal (40–70%) and hepatic (30–60%) |
Tubular Handling | No reabsorption | Partial reabsorption |
Influencing Factors | Diet, GFR | GFR, DDAH activity |
SDMA as a Renal Biomarker
Correlation With Glomerular Filtration Rate (GFR)
AKI Grade | Median SDMA (μg/dL) | SDMA >15 μg/dL (%) | Median Creatinine (mg/dL) |
---|---|---|---|
Non-AKI | 13.93 | 38 | 0.9 |
Grade 1 | 13.7 | 33 | 1.1 |
Grade 2–4 | 25.7–48.9 | 75–100 | 2.2–8.9 |
Methodological Considerations for SDMA Measurement
Analytical Techniques
The gold standard for SDMA quantification is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), offering precision at low concentrations (detection limit: 0.1 μmol/L) . Immunoassays, such as IDEXX’s proprietary test, provide rapid clinical results but may exhibit cross-reactivity with arginine metabolites .
Preanalytical Stability
Canine and feline SDMA remains stable in serum/plasma for 14 days at 4°C and >1 year at -20°C, facilitating retrospective studies . Human samples show comparable stability, though hemolysis and hyperlipidemia may interfere with immunoassays .
SDMA in Cardiovascular and Cerebrovascular Disease
Endothelial Dysfunction and Nitric Oxide Pathways
Although SDMA lacks direct NOS inhibitory activity, it disrupts endothelial function by:
Association With Stroke Risk
Prospective cohort studies link elevated SDMA to a 2.1-fold increased risk of ischemic stroke (95% CI: 1.3–3.4), independent of renal function . Mechanistically, SDMA-laden HDL particles promote cerebral endothelial oxidative stress, accelerating blood-brain barrier dysfunction .
Emerging Roles in Systemic Inflammation
Immune Modulation
At concentrations ≥3 μM, SDMA stimulates TNF-α and IL-6 secretion in monocytes via NF-κB activation, exacerbating inflammatory cascades in conditions like CKD and sepsis . In murine models, intrarenal SDMA administration suppresses STAT4 signaling, skewing T-cell responses toward a pro-inflammatory Th1 phenotype .
Limitations and Future Directions
Diagnostic Specificity
SDMA’s specificity for GFR declines remains contentious. In dogs, 22% of non-AKI AP cases showed false-positive SDMA elevations, potentially reflecting extrarenal clearance variations or assay interference . Human studies report similar specificity limitations compared to iohexol clearance .
Research Priorities
Key unanswered questions include:
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SDMA’s role in non-renal vascular pathologies
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Optimal cutoff values for early AKI detection across species
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Pharmacokinetic interactions with common nephrotoxins
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